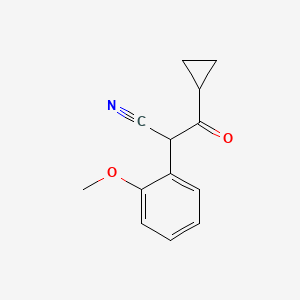

![molecular formula C20H26O2 B12105705 13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)

13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

13-éthyl-11-méthylidène-2,6,7,8,9,10,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-3,17-dione: est un composé stéroïdien synthétique. Il est structurellement apparenté aux autres hormones stéroïdes et est souvent utilisé comme intermédiaire dans la synthèse de diverses molécules pharmacologiquement actives, en particulier dans le domaine des contraceptifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 13-éthyl-11-méthylidène-2,6,7,8,9,10,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-3,17-dione implique plusieurs étapes. Une méthode courante commence par le composé 17α-hydroxyprogestérone. Le groupe 3-céto est d'abord énolisé puis éthérifié à l'aide d'éthanol et d'orthoformiate de triéthyle. La position 6 est ensuite halogénée à l'aide de tétrabromure de carbone, suivie de l'acétylation du groupe 17-hydroxy .

Méthodes de production industrielle: La production industrielle de ce composé suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées telles que la chromatographie est courante pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe 11-méthylidène.

Réduction: Des réactions de réduction peuvent se produire au niveau des groupes 3,17-dione, les transformant en groupes hydroxyle.

Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau du groupe 11-méthylidène.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution: Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits formés:

Oxydation: Formation de dérivés 11-oxo.

Réduction: Formation de dérivés 3,17-diol.

Substitution: Formation de dérivés halogénés.

Applications de la recherche scientifique

Chimie: Le composé est utilisé comme intermédiaire dans la synthèse de diverses hormones stéroïdes et contraceptifs. Il sert de bloc de construction pour des molécules plus complexes .

Biologie: En recherche biologique, il est utilisé pour étudier les effets des hormones stéroïdes sur les processus cellulaires. Il aide à comprendre les interactions hormone-récepteur et les voies de transduction du signal .

Médecine: Le composé est crucial dans le développement de médicaments contraceptifs. Il est utilisé pour synthétiser le désogestrel et l'étonogestrel, qui sont les ingrédients actifs de nombreuses formulations contraceptives .

Industrie: Dans l'industrie pharmaceutique, le composé est utilisé comme étalon de référence pour le contrôle qualité et les tests analytiques des hormones stéroïdes .

Mécanisme d'action

Le composé exerce ses effets en interagissant avec les récepteurs des hormones stéroïdes. Il se lie à ces récepteurs et module leur activité, ce qui entraîne des changements dans l'expression génique et la fonction cellulaire. Les cibles moléculaires comprennent les récepteurs de la progestérone et des œstrogènes, et les voies impliquées sont liées à la santé reproductive et à la régulation métabolique .

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of various steroid hormones and contraceptives. It serves as a building block for more complex molecules .

Biology: In biological research, it is used to study the effects of steroid hormones on cellular processes. It helps in understanding hormone-receptor interactions and signal transduction pathways .

Medicine: The compound is crucial in the development of contraceptive drugs. It is used to synthesize desogestrel and etonogestrel, which are active ingredients in many contraceptive formulations .

Industry: In the pharmaceutical industry, the compound is used as a reference standard for quality control and analytical testing of steroid hormones .

Mécanisme D'action

The compound exerts its effects by interacting with steroid hormone receptors. It binds to these receptors and modulates their activity, leading to changes in gene expression and cellular function. The molecular targets include progesterone and estrogen receptors, and the pathways involved are related to reproductive health and metabolic regulation .

Comparaison Avec Des Composés Similaires

Composés similaires:

Désogestrel: Une progestine synthétique utilisée dans les contraceptifs.

Étonogestrel: Une autre progestine synthétique utilisée dans les implants contraceptifs.

11-méthylidène-18-méthyl-estr-4-ène-3,17-dione: Un intermédiaire dans la synthèse du désogestrel et de l'étonogestrel.

Unicité: Le 13-éthyl-11-méthylidène-2,6,7,8,9,10,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-3,17-dione est unique en raison de sa structure spécifique, qui lui permet d'être un intermédiaire polyvalent dans la synthèse de diverses hormones stéroïdes. Sa capacité à subir plusieurs types de réactions chimiques en fait un composé précieux à la fois en recherche et dans les applications industrielles .

Propriétés

IUPAC Name |

13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-17,19H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUOYDLHCFPVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

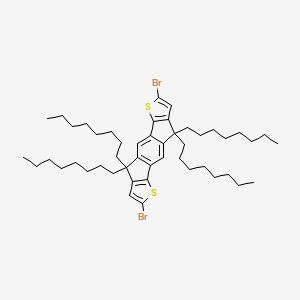

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)

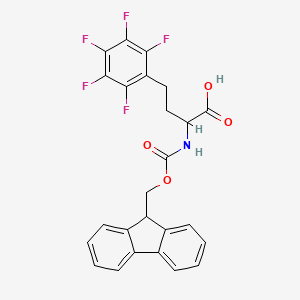

![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)

![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)

![3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12105641.png)

![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)

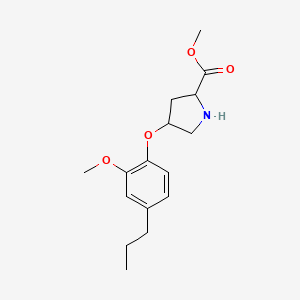

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)

![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)

![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)

![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)